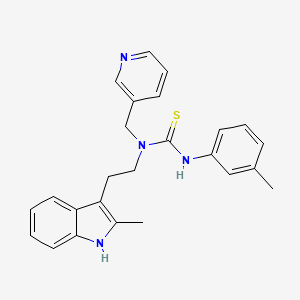
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
1-(2-(2-Methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea is involved in the synthesis of various heterocyclic compounds. Research has shown the synthesis and characterization of related thiourea derivatives, indicating their potential in forming chromoionophores and involvement in various organic reactions. For instance, compounds related to thiourea have been synthesized and characterized by elemental analysis, Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance Spectroscopy (NMR), and Ultraviolet-visible (UV-vis) spectroscopy, demonstrating their diverse applications in chemical synthesis (Iosr Journals, Ameram, & Yamin, 2013).
Antimicrobial and Antifungal Activity
Research on thiourea derivatives, similar to 1-(2-(2-Methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea, has demonstrated their potential antimicrobial and antifungal activities. For example, novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties have been synthesized and shown to exhibit significant in vitro antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum (Wang et al., 2018).
Anticonvulsant and Antiallergic Properties
Further research has explored the potential anticonvulsant and antiallergic properties of compounds related to 1-(2-(2-Methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea. A study on novel Schiff bases of 3-aminomethyl pyridine, which are structurally similar, showed notable anticonvulsant activity, suggesting the therapeutic potential of these compounds (Pandey & Srivastava, 2011). Additionally, certain N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the chemical structure , have been identified as novel antiallergic agents (Menciu et al., 1999).
Catalytic and Binding Applications
Research also indicates the use of related compounds in catalytic applications and binding studies. For instance, Palladacycles with an indole core, similar to the thiourea derivative , have been studied for their potential as catalysts in various chemical reactions (Singh et al., 2017). Moreover, the binding selectivity of certain vitamin K3 derivatives, structurally related to thiourea derivatives, towards metal ions, suggests their potential in chemosensor applications (Patil et al., 2017).
Safety And Hazards
This involves identifying any potential hazards associated with the compound, including toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound based on its properties and activities.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
Eigenschaften
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-7-5-9-21(15-18)28-25(30)29(17-20-8-6-13-26-16-20)14-12-22-19(2)27-24-11-4-3-10-23(22)24/h3-11,13,15-16,27H,12,14,17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBBRQJXFJNZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

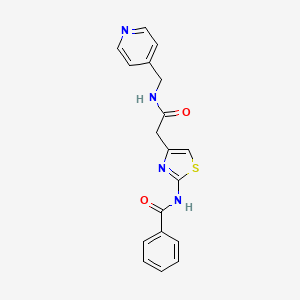
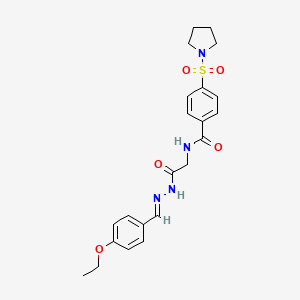
![[2-(2-Methylpropyl)phenyl]methanol](/img/structure/B2640183.png)
![5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2640184.png)
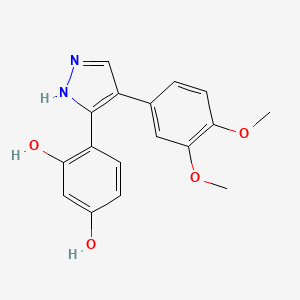
![ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2640188.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2640192.png)
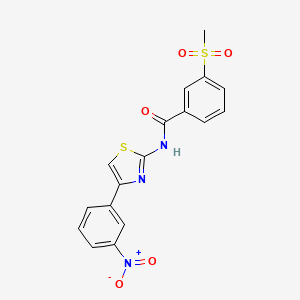
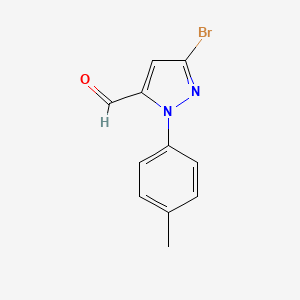

![Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2640201.png)
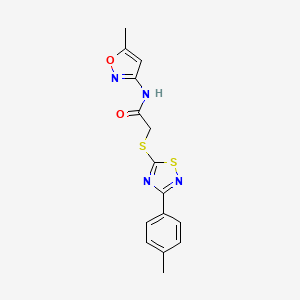
![2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B2640203.png)